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2',3'-Di-O-acetyl-D-uridine -

2',3'-Di-O-acetyl-D-uridine

Catalog Number: EVT-14234294
CAS Number:
Molecular Formula: C13H16N2O8
Molecular Weight: 328.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Di-O-acetyl-D-uridine is a chemically modified nucleoside derived from uridine, a naturally occurring nucleoside essential for various biological processes. This compound is characterized by the addition of two acetyl groups at the 2' and 3' hydroxyl positions of the ribose sugar moiety. The modification enhances its stability and alters its biological activity, making it a subject of interest in medicinal chemistry and molecular biology.

Source

The synthesis of 2',3'-Di-O-acetyl-D-uridine typically involves the acylation of uridine using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine. This method allows for regioselective modification of the hydroxyl groups on the ribose sugar, yielding high purity products suitable for further applications in research and pharmaceuticals .

Classification

2',3'-Di-O-acetyl-D-uridine belongs to the class of nucleoside analogs. Nucleoside analogs are compounds that mimic natural nucleosides but possess modifications that can influence their biological properties. This particular compound is categorized under modified ribonucleosides, which are often explored for their potential therapeutic applications, including antiviral and anticancer activities .

Synthesis Analysis

Methods

The synthesis of 2',3'-Di-O-acetyl-D-uridine can be performed through various methods, primarily focusing on direct acylation techniques. A common approach involves treating uridine with acetic anhydride or acetyl chloride under controlled conditions.

  1. Direct Acylation:
    • Uridine is dissolved in an organic solvent (e.g., pyridine) and treated with acetic anhydride at low temperatures (around -5°C).
    • The reaction mixture is stirred for a specified duration to ensure complete acylation.
    • After completion, the reaction is quenched, and the product is purified using column chromatography to isolate 2',3'-Di-O-acetyl-D-uridine .

Technical Details

The reaction typically yields high purity products (>80%) with minimal by-products. Characterization of the synthesized compound is performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-Di-O-acetyl-D-uridine consists of:

  • A ribose sugar with acetyl groups at positions 2' and 3'.
  • A uracil base attached to the 1' position of the ribose.

Data

  • Molecular Formula: C₁₁H₁₃N₂O₇
  • Molecular Weight: Approximately 285.23 g/mol
  • Chemical Structure: The structural representation includes a ribofuranose ring connected to a uracil base, with acetyl groups replacing the hydroxyl groups at the 2' and 3' positions.
Chemical Reactions Analysis

Reactions

2',3'-Di-O-acetyl-D-uridine can undergo various chemical reactions typical for nucleoside derivatives:

  1. Hydrolysis: Under basic or acidic conditions, the acetyl groups can be hydrolyzed back to hydroxyl groups, regenerating uridine.
  2. Phosphorylation: The hydroxyl groups can be phosphorylated to form nucleotide analogs, which may exhibit different biological activities.
  3. Further Acylation: The compound can serve as a substrate for further acylation reactions, allowing for the introduction of additional functional groups .

Technical Details

The stability of the acetylated compound allows it to be stored under ambient conditions without significant degradation, making it suitable for long-term studies.

Mechanism of Action

Process

The mechanism by which 2',3'-Di-O-acetyl-D-uridine exerts its effects primarily involves its incorporation into RNA during transcription processes or its interaction with specific enzymes involved in nucleic acid metabolism.

  1. Incorporation into RNA: When introduced into cellular systems, this compound can be incorporated into RNA strands, potentially altering RNA function.
  2. Inhibition of Viral Replication: As a nucleoside analog, it may inhibit viral polymerases by mimicking natural substrates, thus disrupting viral replication cycles .

Data

Research indicates that modifications like those found in 2',3'-Di-O-acetyl-D-uridine can enhance binding affinity to specific targets within viral systems, contributing to its antiviral properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Relevant Data or Analyses

Physical characterization techniques such as melting point determination and solubility tests are crucial for confirming the identity and purity of synthesized compounds .

Applications

Scientific Uses

2',3'-Di-O-acetyl-D-uridine has several applications in scientific research:

  1. Antiviral Research: It serves as a potential candidate for developing antiviral therapies targeting RNA viruses.
  2. Nucleotide Synthesis: It acts as an intermediate in synthesizing more complex nucleotide analogs used in various biochemical assays.
  3. Biological Studies: Its incorporation into RNA allows researchers to study RNA behavior and interactions within cellular systems .
Regioselective Synthesis and Acylation Methodologies of 2',3'-Di-O-acetyl-D-uridine

Direct Acylation Strategies for Ribose Hydroxyl Functionalization

Direct acylation methodologies enable efficient functionalization of uridine's ribose hydroxyl groups without requiring pre-protection steps. The synthesis of 2',3'-Di-O-acetyl-D-uridine primarily employs anhydrous dichloromethane as the reaction solvent with triethylamine as an acid scavenger. When uridine reacts with acylating agents like N-acetylsulfanilyl chloride, regioselective 5'-O-acylation occurs at room temperature, yielding 5'-O-N-acetylsulfanilyluridine as a key intermediate. Subsequent acylation with acetic anhydride under controlled conditions (≤40 minutes) selectively functionalizes the 2' and 3' hydroxyl groups while preserving the base moiety. This stepwise approach achieves 65-95% yields for 2',3'-di-O-acetyl derivatives, with extended reaction times leading to over-acylation [1] [6].

Table 1: Direct Acylation Conditions for 2',3'-Di-O-acetyl-D-uridine Synthesis

Acylating AgentSolvent SystemCatalyst/BaseReaction TimeRegioselectivityYield (%)
N-Acetylsulfanilyl chlorideAnhydrous CH₂Cl₂Triethylamine2-3 hours (5'-O)Exclusive 5' position70-85
Acetic anhydrideAnhydrous CH₂Cl₂DMAP/TEA≤40 minutes (2',3')2',3'-di-O-acylation65-95
Lauroyl chlorideAnhydrous CH₂Cl₂Pyridine1 hour2',3'-di-O-acylation60-75

Alternative acyl donors including pivaloyl chloride, decanoyl chloride, and myristoyl chloride demonstrate similar reactivity patterns. FTIR spectroscopy confirms successful acylation through characteristic carbonyl stretches at 1740–1750 cm⁻¹ and the disappearance of broad O-H stretches around 3500 cm⁻¹. ¹H-NMR provides additional regiochemical evidence: the C-5' proton undergoes significant deshielding (δ 5.73–5.77 ppm) in monoacylated intermediates, while 2',3'-di-O-acetyl protons resonate as distinct signals between δ 2.02–2.15 ppm [1] [6].

Regiocontrol in Nucleoside Derivatization: 5'- vs. 2',3'-O-Acetyl Group Dynamics

The ribose moiety's C5'-hydroxyl exhibits heightened nucleophilicity compared to the 2' and 3' positions due to reduced steric hindrance and electronic effects. Kinetic studies reveal that primary hydroxyl groups at C5' undergo acylation 3–5× faster than secondary hydroxyls under standard conditions. This intrinsic reactivity enables sequential derivatization: initial 5'-O-acylation creates steric and electronic barriers that redirect subsequent acylations to the 2',3'-cis-diol system. ¹H-NMR analysis of 5'-O-N-acetylsulfanilyluridine shows significant downfield shifts of C5'-methylene protons (Δδ +1.2 ppm vs. uridine), confirming preferential primary hydroxyl engagement [1] [4].

Regiochemical outcomes are profoundly influenced by:

  • Steric bulk of acyl donors: Smaller groups (acetyl, propionyl) exhibit lower selectivity between secondary OH groups than larger analogs (pivaloyl, benzoyl)
  • Transient protection strategies: 5'-O-silylation (TBDMS, TOM) or tritylation enables exclusive 2',3'-di-O-acetylation by blocking the primary hydroxyl
  • Metal coordination: Tin-mediated activation (dibutylstannylene acetals) reverses selectivity toward 2',3'-O-acylation first

Table 2: Regioselectivity Comparison in Uridine Acylation

Protection PatternAcylating AgentPositional SelectivityKey Structural EvidenceApplication Relevance
Unprotected uridineN-Acetylsulfanilyl chloride5'-O >> 2'/3'-OH¹H-NMR: C5'-H δ 5.73–5.77 ppmIntermediate for 2',3'-di-O-acyl derivatives
5'-O-TBDMS-uridineAcetic anhydrideExclusive 2',3'-di-O-acetyl¹³C-NMR: C1' shift Δδ +3.1 ppmSolid-phase oligonucleotide synthesis
Dibutylstannylene complexAcetyl chloride3'-O > 2'-O (3:1 ratio)HPLC retention time differenceSynthesis of 3'-O-acetyl regioisomer

Notably, enzymatic acylations using lipases demonstrate complementary regioselectivity, preferentially modifying the 5' and 3' positions over the 2'-hydroxyl in non-polar solvents [1] [4] [6].

Role of Protecting Groups in Multi-Step Functionalization of Uridine Scaffolds

Orthogonal protecting group strategies are indispensable for synthesizing complex uridine derivatives:

  • Transient protection: Acetyl groups serve as economical, base-labile protectors for 2',3'-hydroxyls during nucleobase modifications. Their simultaneous cleavage with ammonia/methylamine facilitates deprotection in oligonucleotide synthesis
  • Persistent protection: Silyl ethers (TBDMS, TIPDS) provide steric shielding of 5'-OH during cis-diol functionalization. The 5',3'-O-TIPDSi (triisopropyldisiloxane) bridge enables exclusive 2'-O-methylation when combined with Ag₂O/CH₃I
  • Nucleobase protection: Benzoyl (Bz) and acetyl (Ac) groups shield cytosine N4 and uracil N3 during sugar acylation, preventing undesired O→N acyl migration

Acetyl groups demonstrate superior compatibility with phosphoramidite chemistry compared to bulkier alternatives. During RNA synthesis, the 5-hydroxymethyl group in modified uridines requires protection as its pseudobenzylic alcohol moiety exhibits SN reactivity. Bis-acetylation (5-CH₂OAc + N3-Ac) enables clean deprotection under standard RNA deprotection conditions (methylamine/ammonia/water), avoiding the benzamide byproducts observed with N-benzoyl protection. Quantitative removal occurs within 1 hour at 35°C without detectable side reactions [1] [6] [7].

For 2',3'-di-O-acetyl-D-uridine itself, the acetyl groups serve dual roles: as temporary protectors during nucleobase modification and as permanent functional modifiers that enhance lipophilicity for membrane permeability studies. When compared to silyl-protected intermediates, acetylated derivatives show 3–5× faster deprotection kinetics but require careful pH control during processing to prevent glycosidic bond cleavage [1] [6].

Solid-Phase Synthesis Approaches for Oligonucleotide Incorporation

2',3'-Di-O-acetyl-D-uridine derivatives serve as protected monomers for site-specific incorporation into oligonucleotides. The 5'-hydroxyl is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) to generate the phosphoramidite building block. Coupling efficiencies exceeding 98% per cycle are achieved with 5-ethylthiotetrazole (ETT) activation in anhydrous acetonitrile. Critical considerations include:

  • Acetyl stability: The 2',3'-di-O-acetyl groups withstand repeated acid-catalyzed detritylation cycles (3% dichloroacetic acid in CH₂Cl₂)
  • Deprotection compatibility: Simultaneous removal of acetyl groups and nucleobase protectors occurs under standard oligonucleotide deprotection conditions
  • Orthogonality: Acetyl groups are compatible with photolabile protecting groups (e.g., NPEOC) for spatial-controlled synthesis

For modified uridine analogs like 5-hydroxymethyluridine, a bis-acetyl protection strategy (5-CH₂OAc + N3-Ac) enables efficient incorporation into RNA strands. After solid-phase assembly, complete deprotection requires methylamine in ethanol/water (1:1 v/v) at 65°C for 15 minutes, yielding intact 5hm(rU)-modified RNA without pseudobenzylic substitution byproducts. This approach provides >95% stepwise yield for 20-mer oligonucleotides, confirmed by HPLC and MALDI-TOF analysis [3] [6] [7].

Post-synthetic applications leverage the acetyl groups' hydrolytic lability for selective modifications. On-resin cleavage of 2'-O-acetyl groups (0.05M K₂CO₃ in methanol, 0°C, 10 min) followed by 3'-O-phosphorylation generates hybrid oligonucleotides with internal uridine-3'-phosphate sites. This controlled deprotection enables site-specific bioconjugation at predetermined positions within the sequence [3] [6].

Concluding Remarks

The regioselective synthesis of 2',3'-Di-O-acetyl-D-uridine exemplifies sophisticated control over nucleoside reactivity through direct acylation kinetics, strategic protecting group deployment, and steric differentiation of hydroxyl groups. Its synthetic versatility spans from serving as an intermediate in complex natural product synthesis to enabling site-specific oligonucleotide engineering. Future methodological developments will likely focus on enzymatic acylation for enhanced stereocontrol and photocatalytic deprotection for spatial-temporal resolution in solid-phase contexts. The compound's balanced lipophilicity/hydrophilicity profile—imparted by the diacetyl motif—continues to drive its adoption in membrane permeability studies and prodrug design.

Properties

Product Name

2',3'-Di-O-acetyl-D-uridine

IUPAC Name

[4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

Molecular Formula

C13H16N2O8

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)

InChI Key

BUHMZKLSFGZBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO

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